molecular formula C17H22N2O4S3 B2476825 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097871-90-2

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B2476825
CAS No.: 2097871-90-2
M. Wt: 414.55
InChI Key: DCZROPPRZSVSIG-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic compound featuring a 2,2'-bithiophene core linked to a hydroxyethyl group, a methanesulfonyl-substituted piperidine ring, and a carboxamide moiety. The bithiophene unit is a known pharmacophore in anti-inflammatory and antimicrobial agents , while the methanesulfonylpiperidine group may enhance solubility and metabolic stability compared to unmodified piperidines . This compound’s design likely aims to leverage the electronic properties of the bithiophene system and the hydrogen-bonding capacity of the hydroxyethyl and carboxamide groups for targeted interactions.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S3/c1-26(22,23)19-8-6-12(7-9-19)17(21)18-11-13(20)14-4-5-16(25-14)15-3-2-10-24-15/h2-5,10,12-13,20H,6-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZROPPRZSVSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of several key functional groups:

  • Bithiophene Moiety : Contributes to the compound's electronic properties, facilitating π–π stacking interactions with biological targets.
  • Hydroxyethyl Group : Enhances solubility and may participate in hydrogen bonding.
  • Methanesulfonyl Group : Known for its reactivity and potential to interact with various biological molecules.

The molecular formula is C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S with a molecular weight of approximately 335.45 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Bithiophene : Synthesized through coupling reactions, such as Suzuki–Miyaura coupling.
  • Introduction of Hydroxyethyl Group : Achieved via nucleophilic substitution reactions.
  • Formation of the Piperidine Ring : Involves cyclization reactions to introduce the piperidine structure.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cyclin-Dependent Kinases (CDKs) : The compound may inhibit specific CDKs, which are crucial in regulating the cell cycle. Preliminary studies suggest that it may exhibit selectivity against CDK2 and CDK4/6, potentially leading to anticancer effects by halting tumor growth.
  • Oxidative Stress Modulation : The bithiophene moiety may influence pathways related to oxidative stress, which is often implicated in cancer progression and inflammation.

Anticancer Activity

Recent studies have indicated that this compound demonstrates significant anticancer properties:

  • In Vivo Studies : In a study involving OVCAR3 tumor-bearing mice, the compound showed a tumor growth inhibition rate exceeding 112% at a dosage of 50 mg/kg administered twice daily (BID) .
  • Mechanistic Insights : The compound's ability to inhibit CDK activity suggests a potential therapeutic application in treating cancers characterized by dysregulated cell cycle progression .

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties:

  • In Vitro Studies : Preliminary data indicate that it can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamideBithiophene moiety, carboxamide groupAnticancer activity via CDK inhibition
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamideBithiophene with ethanediamideAnti-inflammatory and anticancer properties
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamideBithiophene and pyrazole coreAntimicrobial and anti-inflammatory activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Bithiophene Derivatives

The bithiophene moiety is a critical structural feature shared with natural and synthetic compounds. Key analogues include:

  • 5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) : Isolated from Echinops grijisii, this natural bithiophene lacks the piperidine and carboxamide groups but shares a hydroxylated side chain. It demonstrated significant anti-inflammatory activity (IC₅₀ = 8.2 µM against LPS-induced nitrite production in RAW 264.7 cells).
  • 5-Piperidino-2,2'-bithiophene : Synthesized via Lawesson’s reagent-mediated thionation, this compound features a piperidine ring directly attached to the bithiophene. Its regioselective formylation (Vilsmeier-Haack vs. lithiation) highlights the electronic influence of the piperidine group, favoring electrophilic substitution at the 4-position.

Piperidine-Containing Carboxamides

  • N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61) : This synthetic analogue replaces the bithiophene with a pyrazine ring but retains the piperidine-carboxamide framework. It was synthesized in high yield (97.9%) via deprotection of a trifluoroacetyl intermediate, suggesting similar strategies could apply to the target compound.

Data Table: Key Comparative Features

Compound Name Structure Features Biological Activity Synthesis Method
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide Bithiophene, hydroxyethyl, methanesulfonylpiperidine, carboxamide Not reported (inferred anti-inflammatory) Likely via sulfonation and cyclization
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) Bithiophene, hydroxybutynyl IC₅₀ = 8.2 µM (anti-inflammatory) Natural isolation from E. grijisii
5-Piperidino-2,2'-bithiophene Bithiophene, piperidine Regioselective formylation scaffold Lawesson’s reagent cyclization
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61) Pyrazine, piperidine, carboxamide Not reported Deprotection of trifluoroacetyl group

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